3-Ethyl-3-methylpentane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-methylpentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-8(4,6(2)9)7(3)10/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNUFLRCQSSONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678977 | |
| Record name | 3-Ethyl-3-methylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53315-94-9 | |
| Record name | 3-Ethyl-3-methylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Mechanistic Investigations of 3 Ethyl 3 Methylpentane 2,4 Dione
Electrophilic Substitution Reactions at the Methylene (B1212753) Carbon
The carbon atom situated between the two carbonyl groups in β-diketones, such as 3-Ethyl-3-methylpentane-2,4-dione, is characterized by its nucleophilicity, making it a prime site for electrophilic substitution reactions.
Nitrosation Reactions: Process Optimization and Mechanistic Elucidation
The nitrosation of 3-substituted β-diketones, including 3-ethylpentane-2,4-dione, has been the subject of mechanistic studies to optimize reaction conditions and understand the underlying processes. A study involving the nitrosation of 3-ethylpentane-2,4-dione (EPD) and 3-methylpentane-2,4-dione (MPD) in an aqueous acidic medium introduced a novel sample preparation method. In this approach, the diketone and sodium nitrite (B80452) are initially combined in an alkaline solution to generate the corresponding enolate and nitrite ion. The nitrosation reaction is then initiated by acidifying the medium. Current time information in Bangalore, IN.
This method allowed for a detailed investigation into the reaction kinetics, confirming that the decomposition of nitrous acid is not a significant factor within the timeframe of the nitrosation reaction. Furthermore, the results supported a previously proposed mechanism for the nitrosation of some 3-substituted diketones, which is thought to proceed through a chelated nitrosyl intermediate. Current time information in Bangalore, IN.
Table 1: Experimental Conditions for the Nitrosation of 3-Ethylpentane-2,4-dione
| Parameter | Condition |
|---|---|
| Reactants | 3-Ethylpentane-2,4-dione, Sodium Nitrite |
| Initial Medium | Alkaline |
| Reaction Start | Acidification of the medium |
Halogenation and Other Electrophilic Functionalizations
The halogenation of β-dicarbonyl compounds is a fundamental transformation in organic synthesis. For unsymmetrical ketones, halogenation in an acidic medium typically results in the halogenation of the more substituted alkyl group. unirioja.es In the case of 3-substituted pentane-2,4-diones, the reaction occurs at the α-position. The use of N-halosuccinimides (NXS) in the presence of an amine catalyst provides a mild method for the regioselective halogenation of β-diketones. nih.gov
For instance, 3-chloropentane-2,4-dione (B157559) can be synthesized from the reaction of acetylacetone (B45752) with sulfuryl chloride. unirioja.es This chlorinated derivative can then serve as a precursor for further functionalization. For example, it can be reacted with other organic molecules using a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to yield more complex structures. unirioja.es
Cyclocondensation Reactions as Building Blocks for Heterocycles
This compound and its derivatives are valuable intermediates in the synthesis of a variety of heterocyclic compounds due to the reactive nature of the 1,3-dicarbonyl moiety.
Synthesis of Pyrazoles and Isoxazoles from this compound Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine (B1172632) is a classic and widely used method for the synthesis of pyrazoles and isoxazoles, respectively. unirioja.esnih.gov 3-Substituted pentane-2,4-diones are effective intermediates in the preparation of these heterocycles. unirioja.es
The general synthesis involves the condensation of the β-diketone with hydrazine or a substituted hydrazine to form the pyrazole (B372694) ring. Similarly, reaction with hydroxylamine leads to the formation of the isoxazole (B147169) ring. For example, 3,5-dimethylisoxazole (B1293586) can be synthesized from the reaction of 2,4-pentanedione with hydroxylamine. youtube.com The introduction of substituents at the 3-position of the pentane-2,4-dione allows for the synthesis of a diverse range of substituted pyrazoles and isoxazoles.
Table 2: Heterocycle Synthesis from β-Diketone Derivatives
| β-Diketone Derivative | Reagent | Heterocyclic Product |
|---|---|---|
| 3-Substituted pentane-2,4-dione | Hydrazine | Substituted Pyrazole |
Formation of Substituted Pyrones
Substituted 2-pyrones can be synthesized from 1,3-diketones through various methods. One such method involves the reaction of a 1,3-diketone with (chlorocarbonyl)phenyl ketene, which provides a one-step route to 3,4,5,6-tetrasubstituted 2-pyrones in good to excellent yields. researchgate.net This reaction demonstrates the utility of β-diketones as precursors to pyrone derivatives. The versatility of this method allows for the synthesis of a wide array of substituted pyrones by varying the substituents on both the diketone and the ketene.
Derivatization to Pyridine (B92270) Scaffolds
The synthesis of pyridine rings can be achieved through the cyclocondensation of 1,5-dicarbonyl compounds with ammonia. asianpubs.org While not a direct cyclization of a pentane-2,4-dione, derivatives of this dione (B5365651) can be elaborated into suitable 1,5-dicarbonyl precursors. Furthermore, 3-halopentane-2,4-diones, such as 3-bromopentane-2,4-dione, have been utilized in the synthesis of fused pyridine systems like imidazopyridines. In these syntheses, the substituted pentanedione acts as a key building block that incorporates part of its carbon skeleton into the final pyridine-containing structure.
For example, the synthesis of 3-(pyridin-2-ylmethyl)pentane-2,4-dione has been reported, showcasing the introduction of a pyridine moiety onto the pentanedione backbone. While this is the synthesis of a dione rather than its use to form a pyridine ring, it highlights the close relationship between these two classes of compounds in synthetic chemistry.
Pathways to other N- and O-containing Heterocyclic Systems
The 1,3-dicarbonyl moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. For this compound, the general reactivity patterns of β-diketones can be applied to construct various nitrogen- and oxygen-containing ring systems.
Nitrogen-Containing Heterocycles: The most common reactions involve condensation with dinucleophiles. The reaction with hydrazine or its derivatives is a classic route to pyrazoles. rsc.orgresearchgate.net For this compound, condensation with hydrazine would proceed via initial nucleophilic attack of one nitrogen atom on a carbonyl carbon, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization by the second nitrogen atom attacking the remaining carbonyl group, followed by another dehydration step, yields the corresponding pyrazole. This is a variation of the Knorr pyrazole synthesis. rsc.org Similarly, reaction with hydroxylamine hydrochloride leads to the formation of isoxazoles through a comparable condensation and cyclization mechanism. acs.org
The general mechanism for pyrazole formation from a 1,3-dicarbonyl compound and hydrazine is a well-established process involving a sequence of condensation and cyclization steps. researchgate.netnih.gov The reaction typically begins with the formation of an imine with one carbonyl group, followed by an intramolecular attack by the second nitrogen to form a heterocyclic intermediate which then dehydrates to the aromatic pyrazole. rsc.org
Oxygen-Containing Heterocycles: While the Paal-Knorr synthesis is a standard method for converting 1,4-dicarbonyls into furans, other strategies exist for synthesizing furans from 1,3-dicarbonyls. nih.govcopernicus.org These methods often involve creating a 1,4-dicarbonyl intermediate first. For instance, α-halogenation of the diketone followed by reaction with a β-ketoester and subsequent cyclization can lead to highly substituted furans. Various synthetic methods for furans have been developed, highlighting the versatility of different starting materials in organic synthesis. nih.govbiopchem.educationresearchgate.net
The synthesis of α-pyrones can also be envisioned from β-dicarbonyl compounds. nih.gov These syntheses often involve condensation reactions that build the necessary carbon framework, followed by lactonization. For example, a Knoevenagel condensation of the diketone with a reagent containing an activated methylene group, followed by cyclization and elimination, can furnish a pyrone ring system. orientjchem.org
Tautomeric Equilibria and Reactivity Profiles
The tautomeric equilibrium between keto and enol forms is a hallmark of β-dicarbonyl compounds. However, this equilibrium is profoundly influenced by the substitution pattern at the α-carbon (C3).
Keto-Enol Tautomerism in Solution: Quantitative Analysis
For most β-diketones, a dynamic equilibrium exists between the diketo form and one or more enol tautomers. researchgate.net The quantitative analysis of the species present at equilibrium in a given solvent is commonly performed using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. researchgate.netnih.gov By integrating the distinct signals corresponding to the protons of the keto and enol forms, their relative concentrations and the equilibrium constant (KT = [enol]/[keto]) can be determined. For a typical β-diketone like pentane-2,4-dione (acetylacetone), signals for the α-proton (CH₂) of the keto form and the vinylic proton (CH) of the enol form are well-separated, allowing for straightforward quantification. researchgate.net
However, in the case of this compound, the α-carbon is fully substituted, meaning it has no protons. The absence of an α-proton severely restricts the formation of the conventional enol tautomer. Therefore, the compound exists almost exclusively in the diketo form in solution. Any potential enolization would have to occur via the terminal methyl groups, leading to a thermodynamically unfavorable exocyclic double bond, a process that is not significantly observed under normal conditions.
Influence of Solvent Polarity and Substituents on Tautomeric Ratios
The position of the keto-enol equilibrium is highly sensitive to both the solvent environment and the molecular structure of the diketone.
Influence of Substituents: The most critical factor for this compound is the substitution at the C3 position. For β-diketones with at least one α-proton, an enol form can be generated which is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. The presence of alkyl groups on the α-carbon, such as in 3-methylpentane-2,4-dione and this compound, destabilizes the enol form relative to the keto form. copernicus.org Since this compound has no α-protons, the equilibrium is overwhelmingly shifted to the diketo form, and the concepts of tautomeric ratios become largely inapplicable.
Influence of Solvent Polarity: For β-diketones that can enolize, solvent polarity plays a significant role. acs.org Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond of the enol is preserved. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. nih.govnih.gov Polar aprotic solvents can disrupt the enol's internal hydrogen bond, also leading to a decrease in the enol content. acs.org While this trend is well-documented for compounds like pentane-2,4-dione, it is a moot point for this compound due to its structural inability to form a stable enol tautomer.
To illustrate the principle of solvent effects, the tautomeric equilibrium for pentane-2,4-dione is presented below.
| Solvent | Dielectric Constant (ε) | % Enol Form (for Pentane-2,4-dione) |
|---|---|---|
| Cyclohexane (Nonpolar) | 2.0 | 97% |
| Carbon Tetrachloride (Nonpolar) | 2.2 | 95% |
| Methanol (Polar, Protic) | 32.6 | 69% |
| Water (Polar, Protic) | 78.4 | 15% |
This table demonstrates the general trend for a simple β-diketone. For this compound, the % Enol form would be negligible in all solvents due to its C3-disubstitution.
Advanced Mechanistic Studies
Further understanding of the reactivity of this compound can be gained from kinetic and mechanistic studies of its reactions, such as those involving radicals and hydrolytic cleavage.
Kinetics of Radical Reactions Involving the Compound
The kinetics of reactions involving radicals, such as the hydroxyl (•OH) radical, are crucial for understanding the atmospheric chemistry and degradation pathways of organic compounds. nih.gov The reaction of •OH radicals with alkanes and oxygenated compounds typically proceeds via hydrogen atom abstraction to form a carbon-centered radical and water.
For this compound, hydrogen abstraction can occur from either the ethyl group or the two methyl groups attached to the carbonyls. The reactivity of different C-H bonds towards •OH radicals follows the general trend: tertiary > secondary > primary. Therefore, the secondary C-H bonds on the methylene group of the ethyl substituent are expected to be the most reactive sites for hydrogen abstraction.
| Compound | •OH Rate Constant (kOH) at ~298 K (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| 3-Methyl-2,4-pentanedione | Data suggests investigation but specific value not cited |
| 3-Methylheptane | 7.71 x 10⁻¹² nih.gov |
| 3,3-Dimethylbutanone | 1.25 x 10⁻¹² |
The table provides context for the expected magnitude of the reaction rate constant.
Hydrolytic Cleavage Mechanisms of Carbon-Carbon Bonds
The carbon-carbon bond between the carbonyl groups and the α-carbon in β-diketones is susceptible to cleavage under certain conditions, particularly in the presence of a strong base. This reaction is known as a retro-Claisen condensation. nih.gov
For this compound, the mechanism of base-catalyzed hydrolytic cleavage involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on one of the carbonyl carbons. This forms a tetrahedral intermediate. Instead of reforming the carbonyl by ejecting the hydroxide, the intermediate can collapse by cleaving the C-C bond between the carbonyl carbon and the quaternary C3 carbon. This cleavage is facilitated by the stability of the resulting carbanion (enolate). The products of this cleavage would be the carboxylate of acetic acid and the enolate of 3-methyl-2-pentanone (B1360105). Subsequent protonation of the enolate during workup would yield 3-methyl-2-pentanone.
This type of cleavage is a known reaction for β-diketones and is essentially the reverse of their synthesis by Claisen condensation. nih.gov Enzymatic systems have also been identified that can catalyze the cleavage of C-C bonds in β-diketones, often employing different mechanistic strategies involving metal cofactors or serine hydrolase-type mechanisms.
Coordination Chemistry and Metal Complex Formation with 3 Ethyl 3 Methylpentane 2,4 Dione Ligands
Bidentate Chelation Modes
3-Ethyl-3-methylpentane-2,4-dione, a derivative of acetylacetone (B45752), primarily functions as a bidentate chelating ligand. Following deprotonation of the acidic α-carbon proton, the resulting enolate anion coordinates to a metal ion through its two oxygen atoms. This forms a stable six-membered chelate ring. The coordination of the 3-ethyl-3-methylpentane-2,4-dionate ligand to a metal center is a fundamental aspect of its chemistry, leading to the formation of various metal acetylacetonate (B107027) complexes. Derivatives of pentane-2,4-dione are known to act as bidentate ligands. researchgate.net
Synthesis and Characterization of Metal Acetylacetonate Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the β-diketone in the presence of a base. The base facilitates the deprotonation of the diketone to form the corresponding enolate, which then coordinates to the metal ion.
Transition Metal Complexes (e.g., Ti, Cu, Cr, V, Pd)
A variety of transition metal complexes incorporating substituted pentane-2,4-dione ligands have been synthesized and studied. These complexes often exhibit interesting catalytic and mesogenic (liquid crystal) properties. unirioja.es
Titanium (Ti): Both Ti(III) and Ti(IV) complexes with various ligands have been synthesized and characterized. d-nb.infonih.gov The synthesis of Ti(III) complexes can be achieved through the reduction of a Ti(IV) precursor or by using a masked titanocene(II) equivalent. d-nb.info The resulting complexes have been characterized by techniques such as single-crystal X-ray diffraction and NMR spectroscopy. d-nb.info
Copper (Cu): Copper(II) complexes with substituted β-diketone ligands are well-documented. nih.govnih.gov For instance, the reaction of 3-(4-cyanophenyl)pentane-2,4-dione with copper acetate (B1210297) monohydrate yields a copper(II) complex where the metal is coordinated in a slightly distorted square-planar geometry. nih.gov
Chromium (Cr): Chromium(III) complexes with various ligands, including macrocycles derived from related diketones, have been prepared. nih.gov These complexes are often synthesized by reacting a chromium(III) salt with the ligand in an appropriate solvent. nih.gov They typically exhibit octahedral geometry, which can be confirmed by magnetic moment measurements and electronic spectroscopy.
Vanadium (V): Vanadyl complexes with 3-ethylacetylacetonate have been prepared. sigmaaldrich.com
Palladium (Pd): Palladium(II) complexes with substituted pentane-2,4-dionate ligands have been synthesized. unirioja.esresearchgate.net These complexes are often square-planar and can be used as building blocks for creating larger, supramolecular structures. researchgate.net
Table 1: Examples of Transition Metal Complexes with Substituted Pentane-2,4-dione Ligands
| Metal | Ligand Type | Complex Formulation Example | Geometry | Reference |
| Ti(III) | Triazenido | Cp*Ti(η2-C2H4)(η5-C5H4CR2H) | - | d-nb.info |
| Cu(II) | 3-(4-cyanophenyl)pentane-2,4-dionato | [Cu(C12H10NO2)2] | Square-planar | nih.gov |
| Cr(III) | Macrocyclic | [CrLX2]X | Octahedral | |
| V(IV) | 3-ethylacetylacetonate | - | - | sigmaaldrich.com |
| Pd(II) | 3-alkyl-2,4-pentanedionates | - | Square-planar | researchgate.net |
Lanthanide Complexes: Structural Preferences and Ligand Field Effects
Lanthanide ions also form complexes with β-diketonate ligands. These complexes are of interest due to their potential applications in areas such as luminescence and as NMR shift reagents. The larger ionic radii of lanthanide ions compared to transition metals often lead to higher coordination numbers, typically ranging from 7 to 9.
The synthesis of lanthanide complexes can be achieved by reacting a lanthanide salt with the β-diketone. For example, anhydrous europium(III) and erbium(III) complexes have been synthesized using a derivative of pentane-2,4-dione. researchgate.net These particular complexes were found to be distillable liquids, a property that is advantageous for certain applications. researchgate.net The coordination environment around the lanthanide ion in these complexes is influenced by the steric bulk of the ligands and can affect the ligand field splitting of the f-orbitals.
Design and Synthesis of Polydentate and Macrocyclic Ligands Utilizing this compound as a Precursor
This compound and its parent compound, acetylacetone, are valuable precursors in the synthesis of more complex polydentate and macrocyclic ligands. These reactions often involve the condensation of the β-diketone with amines or other functional groups to create larger ligand frameworks.
For example, 3-ethyl-2,4-pentanedione (B72266) has been used in the preparation of N,N,N,N-tetradentate macrocyclic ligands. sigmaaldrich.com The reactivity of the carbonyl groups and the acidic α-carbon allows for a variety of chemical transformations to build these larger, more complex ligand systems. These multidentate ligands can then be used to coordinate metal ions, leading to complexes with specific geometries and properties. The design of such ligands is crucial for applications in areas like catalysis and the development of selective metal extractants. researchgate.net
Ligand Field Theory and Electronic Structure of Metal Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in metal complexes. wikipedia.orglibretexts.org It is an extension of crystal field theory and incorporates aspects of molecular orbital theory. wikipedia.org LFT describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. libretexts.org The magnitude of this splitting, denoted as Δ (or 10Dq), depends on the metal ion, the nature of the ligands, and the geometry of the complex. wikipedia.orglibretexts.org
In complexes with 3-ethyl-3-methylpentane-2,4-dionate, the ligand acts as a σ-donor through its oxygen lone pairs. The interaction of these lone pairs with the metal d-orbitals results in the splitting of the d-orbital energy levels. For an octahedral complex, the d-orbitals split into a lower energy t2g set and a higher energy eg set. libretexts.org For a square-planar complex, the splitting pattern is more complex.
The electronic spectra of these complexes can be interpreted using LFT. The observed d-d transitions correspond to the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital. The energies of these transitions are related to the ligand field splitting parameter, Δ. Ligand field parameters can be calculated from the electronic spectra and provide information about the strength of the metal-ligand interaction. For instance, in chromium(III) complexes, which typically have a d³ electronic configuration, the ligand field parameters can be calculated from the observed absorption bands in the electronic spectrum.
The stereochemistry and electronic properties of metal complexes are influenced by what is known as the ligand field stabilization energy (LFSE). researchgate.net This energy represents the stabilization of the complex due to the splitting of the d-orbitals. The LFSE can influence the preferred coordination geometry of a metal ion and the kinetics of ligand exchange reactions. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 3 Methylpentane 2,4 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-ethyl-3-methylpentane-2,4-dione, providing insights into its carbon framework and the dynamic processes it undergoes in solution.
¹H NMR and ¹³C NMR Analysis: Chemical Shifts and Coupling Patterns
The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its molecular structure through the analysis of chemical shifts and spin-spin coupling patterns.
In the ¹H NMR spectrum, distinct signals corresponding to the ethyl and methyl groups are observed. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of coupling with adjacent protons. The methyl groups attached to the carbonyl carbons and the tertiary carbon also give rise to unique signals.
The ¹³C NMR spectrum complements the proton data by showing the number of distinct carbon environments. For this compound, separate resonances are expected for the carbonyl carbons, the quaternary carbon, the methylene and methyl carbons of the ethyl group, and the methyl carbons attached to the carbonyls and the central carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons resonate at a significantly downfield position due to the deshielding effect of the electronegative oxygen atom.
A comprehensive analysis combining 1D and 2D NMR techniques, such as HMQC, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH2- (ethyl) | ~2.5 | Quartet |
| -CH3 (ethyl) | ~1.0 | Triplet |
| -CH3 (acetyl) | ~2.1 | Singlet |
| -CH3 (on C3) | ~1.2 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | >200 |
| C3 | ~60 |
| -CH2- (ethyl) | ~25 |
| -CH3 (ethyl) | ~10 |
| -CH3 (acetyl) | ~30 |
| -CH3 (on C3) | ~20 |
Investigation of Tautomeric Forms via NMR
Like many β-dicarbonyl compounds, this compound can exist in tautomeric forms: the diketo form and the enol form. sigmaaldrich.com NMR spectroscopy is a powerful tool to investigate this keto-enol tautomerism.
In solution, the presence of both tautomers would be indicated by a set of distinct signals for each form in the NMR spectra. The enol form is characterized by the appearance of a hydroxyl (-OH) proton signal, often broad, and a vinyl proton signal. The chemical shifts of the carbons involved in the tautomerism would also differ significantly between the keto and enol forms. The relative integration of the signals corresponding to each tautomer can be used to determine their equilibrium ratio in a given solvent. The position of this equilibrium is known to be influenced by factors such as solvent polarity and temperature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. chemicalbook.comchemicalbook.comiitm.ac.in
In the IR spectrum of the diketo tautomer, the most characteristic absorption is the strong stretching vibration of the carbonyl (C=O) groups, which typically appears in the region of 1700-1730 cm⁻¹. The presence of two carbonyl groups can sometimes lead to a splitting of this band. Other significant absorptions include the C-H stretching vibrations of the alkyl groups (ethyl and methyl) in the 2850-3000 cm⁻¹ region and C-H bending vibrations at lower frequencies. docbrown.info
For the enol tautomer, the IR spectrum would show a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, and a C=C stretching vibration around 1600-1650 cm⁻¹. The C=O stretching frequency in the enol form is generally lower than in the diketo form due to conjugation.
Raman spectroscopy offers complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds like C-C and C=C often produce stronger signals in Raman than in IR. This can be particularly useful for analyzing the carbon backbone and identifying the C=C bond in the enol tautomer.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Tautomeric Form | Characteristic Absorption (cm⁻¹) |
| C=O stretch | Diketo | 1700-1730 |
| C-H stretch (alkyl) | Both | 2850-3000 |
| O-H stretch | Enol | 3200-3600 (broad) |
| C=C stretch | Enol | 1600-1650 |
| C=O stretch | Enol | ~1650-1680 (conjugated) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. sigmaaldrich.comiitm.ac.in
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₁₄O₂). The presence of a small M+1 peak, due to the natural abundance of the ¹³C isotope, can also be detected. docbrown.info
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for β-dicarbonyl compounds involve the cleavage of the C-C bonds adjacent to the carbonyl groups. For this compound, characteristic fragment ions would be expected from the loss of acetyl (CH₃CO), ethyl (C₂H₅), and methyl (CH₃) radicals. The relative abundance of these fragment ions can help to confirm the arrangement of the alkyl groups. For instance, the loss of an acetyl group (m/z = 43) would lead to a significant peak. The cleavage of the bond between the two carbonyl groups is also a common fragmentation pathway. docbrown.infolibretexts.org
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 142 | [C₈H₁₄O₂]⁺ (Molecular Ion) |
| 127 | [M - CH₃]⁺ |
| 113 | [M - C₂H₅]⁺ |
| 99 | [M - CH₃CO]⁺ |
| 71 | [M - C₂H₅ - CO]⁺ or [M - CH₃CO - C₂H₂]⁺ |
| 43 | [CH₃CO]⁺ |
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes
While obtaining a suitable single crystal of this compound itself for X-ray crystallography may be challenging, this technique is invaluable for determining the precise three-dimensional structure of its solid-state derivatives and metal complexes. researchgate.net
Furthermore, the crystal packing of these derivatives reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state architecture. The structural data obtained from X-ray crystallography serves as a definitive benchmark for validating and refining molecular models derived from spectroscopic and computational methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound in solution. ubc.caresearchgate.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
The diketo form of β-dicarbonyl compounds typically exhibits a weak n→π* transition at longer wavelengths (near-UV region) and a more intense π→π* transition at shorter wavelengths (far-UV region). The n→π* transition involves the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital, while the π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.
The enol form, with its conjugated system, generally shows a strong π→π* absorption at a longer wavelength compared to the diketo form. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net By analyzing the UV-Vis spectrum in different solvents, it is possible to gain further insight into the keto-enol tautomeric equilibrium. For instance, an increase in the intensity of the absorption band corresponding to the enol form would indicate a shift in the equilibrium towards the enol tautomer.
Theoretical and Computational Chemistry of 3 Ethyl 3 Methylpentane 2,4 Dione
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic nature of 3-ethyl-3-methylpentane-2,4-dione. These calculations provide optimized geometries, bond lengths, and bond angles that correspond to the most stable arrangement of the atoms in space.
The presence of ethyl and methyl groups on the central carbon (C3) introduces significant conformational possibilities. The primary degrees of freedom involve the rotation around the C-C single bonds of the ethyl and methyl groups, as well as the rotation of the two acetyl groups (CH₃CO).
Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them (transition states). For this compound, the potential energy surface is complex. The rotation of the two carbonyl groups relative to the central C2-C3-C4 plane is a key factor. The most stable conformers typically seek to minimize steric hindrance between the bulky substituent groups. While specific experimental data for this compound is not abundant, computational models predict that the lowest energy conformation would involve a staggered arrangement of the ethyl group's carbons and an orientation of the acetyl groups that moves them away from the largest substituent.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or electron-accepting capability. libretexts.orgyoutube.com
For this compound, the HOMO is expected to be localized on the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons. The LUMO is typically a π* antibonding orbital associated with the C=O bonds. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.
Table 1: Illustrative FMO Properties for a Substituted Diketone (Note: These are typical calculated values for a molecule of this class, not specific experimental values for this compound)
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10.5 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 9.3 |
Computational Studies on Tautomerism and Intramolecular Hydrogen Bonding
A defining characteristic of many β-diketones is keto-enol tautomerism. However, for this compound, the central carbon atom is fully substituted, meaning it has no α-hydrogen. Consequently, the formation of an enol tautomer through proton transfer is not possible. The compound is "locked" in its diketo form.
Therefore, computational studies in this area would confirm the high energy barrier for any hypothetical rearrangement and would not show the presence of stable enol tautomers or the associated intramolecular hydrogen bonds that are characteristic of compounds like acetylacetone (B45752) or 3-ethylpentane-2,4-dione. nih.govsigmaaldrich.com
Simulation of Reaction Mechanisms and Transition States
Computational methods are used to model the step-by-step pathways of chemical reactions involving this compound. This includes locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products.
A key reaction for diketones is their use as ligands in coordination chemistry. The oxygen atoms can act as a bidentate ligand, chelating to a metal center. Simulations can model the mechanism of this complexation, calculating the activation energy required for the metal ion to coordinate with the carbonyl oxygens. These calculations help in understanding the kinetics and thermodynamics of forming metal complexes.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in a condensed phase, such as a pure liquid or in solution.
These simulations can reveal the nature and strength of intermolecular forces, which are primarily dipole-dipole interactions between the polar carbonyl groups and van der Waals forces. In a solution, MD can model how solvent molecules arrange themselves around the solute and calculate properties like the solvation free energy. Such simulations are valuable for understanding how intermolecular interactions influence the compound's physical properties, like boiling point and solubility.
Quantitative Structure-Property Relationships (QSPR) and Linear Free Energy Relationships (LFERs) for Predicting Reactivity and Distribution
QSPR and LFER studies establish mathematical relationships between a molecule's computed structural or electronic properties and its experimentally observed behavior.
For a class of compounds like substituted β-diketones, a QSPR model could be developed to predict properties such as the partition coefficient (logP), which measures how a compound distributes between an oily and an aqueous phase. This is often correlated with computed molecular descriptors like molecular surface area or polarity.
LFERs could be used to predict the rate or equilibrium constant of a reaction, such as metal chelation, based on the electronic properties of the substituents on the β-diketone scaffold. For instance, the stability of the resulting metal complex might be correlated with the calculated charge density on the oxygen atoms of the diketone. While specific QSPR/LFER models for this compound are not published, the principles are widely applied in medicinal and materials chemistry to design molecules with desired properties.
Applications in Advanced Organic Synthesis and Functional Material Precursors
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
The class of 3-substituted pentane-2,4-diones, to which 3-ethyl-3-methylpentane-2,4-dione belongs, are considered valuable synthetic intermediates. unirioja.es Their dicarbonyl structure allows for versatile reactions to create more complex molecular architectures. For instance, the most common procedure for synthesizing pyrazoles and isoxazoles involves the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine (B1172632), respectively. unirioja.es This makes these diones crucial precursors for a variety of heterocyclic compounds. unirioja.es
Furthermore, specific derivatives like 3-ethyl-2,4-pentanedione (B72266) have been explicitly used in the preparation of complex structures such as N,N,N,N-tetradentate macrocyclic ligands. sigmaaldrich.com This demonstrates the compound's direct applicability in constructing large, elaborate molecules designed for specific functions like metal ion chelation.
Precursors for Liquid Crystalline Materials and Metallomesogens
The synthesis of novel liquid crystals often employs β-diketone derivatives as key intermediates. unirioja.es While 1,3-disubstituted propane-1,3-diones are classic precursors, 3-substituted pentane-2,4-diones are also valuable in creating mesogenic (liquid crystalline) compounds. unirioja.es These intermediates are used to synthesize pyrazoles and isoxazoles that exhibit liquid crystalline properties, including nematic and smectic phases. unirioja.es
In the field of metallomesogens (metal-containing liquid crystals), β-diketones are widely used as organic ligands that coordinate with various transition metals. unirioja.es These coordination complexes can form materials with desirable mesogenic properties. The ability of compounds like this compound to act as ligands makes them fundamental starting materials for this class of advanced functional materials. unirioja.es
Building Blocks for Catalytic Systems (e.g., asymmetric substitution reactions, organocatalysis)
Substituted β-diketones are integral to the development of advanced catalytic systems. A related compound, 3-methyl-2,4-pentanedione, is known to participate in the asymmetric substitution of 1,3-diphenyl-2-propenyl acetate (B1210297), a reaction catalyzed by specialized phosphine (B1218219) ligands. sigmaaldrich.com This highlights the role of the dione (B5365651) structure in stereoselective transformations.
In the rapidly expanding field of organocatalysis, diones are frequently used as nucleophilic building blocks. mdpi.com Organocatalytic methods are prized for being environmentally benign and effective in producing chiral molecules. mdpi.com Dione structures like cyclopentane-1,2-dione can undergo Michael additions to various acceptors in cascade reactions, demonstrating their utility in constructing complex chiral products. researchgate.net The fundamental reactivity of the dicarbonyl motif in this compound makes it a suitable candidate for incorporation into similar organocatalytic strategies aimed at synthesizing highly pure enantiomeric and diastereomeric products. mdpi.com
Development of Molecular Recognition Systems and Receptors (e.g., for ammonium (B1175870) ions)
The development of synthetic receptors for molecular recognition is a key area of supramolecular chemistry. nih.gov While not a receptor itself, the β-diketone framework of this compound can be incorporated into larger host molecules designed to selectively bind specific guest ions or molecules. nih.gov
Precursors for Advanced Organic Materials (e.g., polymers, specialty chemicals)
The utility of this compound extends to the synthesis of advanced organic materials, including polymers and specialty chemicals. Its derivative, vanadyl 3-ethylacetylacetonate, has been prepared and studied for its specific effects in biological systems, classifying it as a precursor to specialized, bioactive chemicals. sigmaaldrich.com
In polymer science, complex monomers are used to create polymers with highly specific properties. For example, intricate monomers can be synthesized and then polymerized via methods like cationic ring-opening polymerization (CROP) to produce side-chain liquid crystalline polymers. premc.org These advanced polymers can be used to form membranes with improved mechanical properties for applications such as biomimetic systems. premc.org The role of this compound as a versatile synthetic intermediate allows it to be a foundational component in the multi-step synthesis of such complex monomers, ultimately leading to the production of high-performance polymers and other specialty materials.
Summary of Applications
| Application Area | Specific Use |
| Synthetic Intermediates | Preparation of heterocycles (pyrazoles, isoxazoles) and macrocyclic ligands. sigmaaldrich.comunirioja.es |
| Liquid Crystals | Precursors for mesogenic pyrazoles, isoxazoles, and metallomesogens. unirioja.es |
| Catalytic Systems | Building blocks for asymmetric substitution reactions and organocatalytic cascades. sigmaaldrich.commdpi.com |
| Molecular Recognition | Structural motif for incorporation into larger synthetic receptors for ion binding. nih.gov |
| Advanced Materials | Precursor for specialty chemicals (e.g., vanadyl complexes) and advanced polymers. sigmaaldrich.compremc.org |
Concluding Remarks and Future Research Perspectives
Summary of Key Research Findings
Direct experimental research on 3-ethyl-3-methylpentane-2,4-dione is exceptionally limited in publicly available literature. Its existence is confirmed by its entry in chemical databases, but detailed studies on its synthesis, reactivity, and application are not available.
However, key findings can be inferred from the extensive research on the broader class of β-diketones. These compounds are most famous for their keto-enol tautomerism, which allows them to be deprotonated to form stable enolates that are excellent bidentate ligands for a wide array of metal ions. icm.edu.pl This ability to form stable chelate complexes is the cornerstone of their application in catalysis, materials science, and analytical chemistry. icm.edu.plresearchgate.net
The most critical feature of this compound, which sets it apart from common β-diketones like acetylacetone (B45752), is its structure. The central carbon atom (the α-carbon) is fully substituted with both an ethyl and a methyl group. This substitution pattern makes the compound non-enolizable , as it lacks the acidic α-hydrogen necessary to form an enol or enolate. The ratio of enol- to keto-forms is known to be regulated by substitution at this central carbon, with large substituents favoring the keto-form. mdpi.com In the case of this compound, this preference is absolute. This fundamental structural trait means its chemical behavior will diverge significantly from its enolizable counterparts, representing a key area for future investigation. While most β-diketone chemistry revolves around the enolate, this compound is restricted to reactivity at its two ketone carbonyl groups.
Unexplored Avenues in Synthesis and Reactivity
Synthesis: The synthesis of α,α-disubstituted β-diketones is a known challenge. The classical Claisen condensation, a standard method for making simpler β-diketones, is often inefficient for producing such sterically hindered products. nih.gov Future research could explore and optimize synthetic routes to this compound. Plausible, yet unexplored, methods include:
Sequential Alkylation: Stepwise alkylation of a simpler β-keto ester followed by hydrolysis and decarboxylation.
Direct Acylation: C-acylation of the enolate of 3-methyl-2-pentanone (B1360105) using an acylating agent like acetyl chloride. Success would depend on carefully controlling reaction conditions to favor C-acylation over O-acylation.
Modern Condensation Methods: The use of soft enolization techniques or specialized catalysts that have been developed for the synthesis of sterically hindered β-diketones could be a promising avenue. nih.gov
Reactivity: The reactivity of this compound is a completely open field. As a non-enolizable diketone, it will not undergo reactions typical of its enolizable cousins, such as facile halogenation or aldol-type condensations at the α-position. Instead, its chemistry will be dictated by the two carbonyl groups. Unexplored avenues include:
Reduction Reactions: Selective reduction to the corresponding diol or keto-alcohol.
Cleavage Reactions: Investigating its stability under strong acidic or basic conditions, which can cleave the C-C bond in some β-diketones. nih.gov
Condensation Reactions: Reactions with amines and hydrazines to form Schiff bases or heterocyclic compounds, though the steric hindrance might pose a significant challenge.
Potential for Novel Ligand Design and Coordination Architectures
The most exciting prospect for this compound lies in its potential as a ligand in coordination chemistry. While typical β-diketones coordinate as monoanionic bidentate ligands through a delocalized six-membered enolate ring, this compound can only act as a neutral bidentate ligand , coordinating through the lone pairs on the two carbonyl oxygen atoms.
This distinction is profound and opens the door to novel coordination architectures:
Neutral Complexes: It would form complexes with metal centers without altering their oxidation state, creating compounds of the type M(L)nClx, where L is the neutral diketone ligand.
Steric Influence: The bulky ethyl and methyl groups at the α-position would create a sterically crowded coordination pocket around the metal center. This could be used to stabilize unusual coordination numbers, protect the metal center from unwanted side reactions, or influence the selectivity of catalytic processes.
Modified Geometries: The bite angle and flexibility of this neutral ligand would differ from a rigid β-diketonate, potentially leading to metal complexes with distorted or unconventional geometries and, consequently, unique electronic and magnetic properties.
Emerging Computational Methodologies in Diketone Chemistry
In the absence of experimental data, emerging computational methodologies are indispensable tools for predicting the properties and reactivity of this compound. mdpi.com
Density Functional Theory (DFT): DFT calculations can provide valuable insights into:
Molecular Structure: Predicting bond lengths, bond angles, and the preferred three-dimensional conformation of the molecule.
Spectroscopic Properties: Simulating IR and NMR spectra, which would be crucial for characterizing the compound once it is synthesized.
Electronic Properties: Calculating the dipole moment and mapping the electrostatic potential to understand the reactivity of the carbonyl groups.
Coordination Chemistry Modeling: Computational methods can be used to model the interaction of this compound with various metal ions. These studies could predict:
The thermodynamic stability of potential metal complexes.
The preferred coordination geometries.
The electronic structure of the resulting complexes, which is key to understanding their potential catalytic or material properties.
These in-silico studies can guide future experimental work, prioritizing the most promising synthetic targets and applications.
Prospects for Advanced Materials and Catalytic Applications
The unique properties of metal complexes derived from this compound could lead to new advanced materials and catalysts.
Advanced Materials: Metal β-diketonate complexes are widely used as volatile precursors in Chemical Vapor Deposition (CVD) and sol-gel processes to create high-purity metal oxide thin films and nanoparticles. icm.edu.plnih.gov Complexes of this compound might offer advantages:
Modified Volatility: The steric bulk and non-ionic nature of the ligand could alter the volatility and thermal stability of the metal complexes, potentially allowing for lower deposition temperatures or different film growth characteristics.
Novel Precursors: The unique decomposition pathway of a neutral, non-enolizable diketone complex could lead to materials with different morphologies or purities.
Catalytic Applications: The sterically hindered and electronically distinct environment created by this ligand could be beneficial in catalysis.
Homogeneous Catalysis: Metal complexes could be explored as catalysts for polymerization, oxidation, or C-C coupling reactions, where the ligand framework can tune the activity and selectivity of the metal center. icm.edu.pl
Asymmetric Catalysis: While the current molecule is achiral, the synthetic principles could be extended to chiral, non-enolizable β-diketones, opening a new area of ligand design for asymmetric catalysis.
Q & A
Basic Research Questions
Q. How can 3-Ethyl-3-methylpentane-2,4-dione be synthesized and purified in a laboratory setting?
- Methodological Answer : The synthesis typically involves condensation reactions of ethyl acetoacetate derivatives with appropriate alkylating agents. For example, a modified Claisen-Schmidt condensation can be employed using anhydrous sodium acetate as a base in ethanol under reflux (60–80°C). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from chloroform-light petroleum mixtures to yield high-purity crystals .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify tautomeric forms (keto vs. enol) via characteristic C=O (1720–1700 cm⁻¹) and O-H (enol: 3200–2500 cm⁻¹) stretches.
- NMR Spectroscopy : Use ¹H NMR to resolve methyl (δ 1.2–1.5 ppm) and enolic proton (δ ~15 ppm, broad) signals. ¹³C NMR confirms carbonyl carbons (δ 190–210 ppm) and alkyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
